molecular formula C6H14N2S B14735298 Thiourea, N,N-diethyl-N'-methyl- CAS No. 10569-54-7

Thiourea, N,N-diethyl-N'-methyl-

Cat. No.: B14735298
CAS No.: 10569-54-7
M. Wt: 146.26 g/mol
InChI Key: JTGRVEPHPHGJJL-UHFFFAOYSA-N
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Description

Thiourea, N,N-diethyl-N’-methyl- is an organosulfur compound with the chemical formula C6H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by ethyl and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N-diethyl-N’-methyl- can be synthesized through a condensation reaction between N,N-diethylamine and methyl isothiocyanate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired thiourea derivative .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method allows for the efficient synthesis of various substituted thiourea compounds .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N-diethyl-N’-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thiourea compounds .

Scientific Research Applications

Thiourea, N,N-diethyl-N’-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiourea, N,N-diethyl-N’-methyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N,N-diethyl-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

10569-54-7

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

1,1-diethyl-3-methylthiourea

InChI

InChI=1S/C6H14N2S/c1-4-8(5-2)6(9)7-3/h4-5H2,1-3H3,(H,7,9)

InChI Key

JTGRVEPHPHGJJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC

Origin of Product

United States

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